![molecular formula C16H16N2O3S B4582630 N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)
N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Overview
Description
The molecule belongs to a class of compounds known for their diverse applications in chemical synthesis, pharmaceuticals, and materials science. Such molecules often exhibit interesting physical and chemical properties due to their structural features, such as the presence of nitro groups, thioether linkages, and acetamide functionalities.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including nitration, alkylation, and acylation steps. For instance, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized via alkylation and nitration, demonstrating the complexity and precision required in synthesizing nitrophenyl acetamides (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, is crucial for understanding the geometry and electronic structure of such molecules. For example, the crystal structures of related acetamide derivatives have been determined, providing insights into their conformation and intermolecular interactions (B. Gowda et al., 2007).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including hydrogenation, reductive carbonylation, and solvatochromic effects, which are influenced by their functional groups and molecular structure. For instance, the solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide highlights the effect of solvent interactions on their spectral properties (I. G. Krivoruchka et al., 2004).
Scientific Research Applications
Solvatochromism and Molecular Interactions
Solvatochromism studies involving related compounds, like N-(4-Methyl-2-nitrophenyl)acetamide, highlight the effect of bifurcate hydrogen bonding on the infrared spectrum and dipole moment in solution. Such studies provide insights into the behavior of molecules in different solvents, crucial for understanding molecular interactions and solvation dynamics (Krivoruchka et al., 2004).
Antimalarial Activity
Research into the antimalarial activity of related compounds demonstrates the significance of structural analogs in developing potent antimalarial drugs. A study on a series of compounds related to the structure of N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide showed varying degrees of activity against Plasmodium berghei in mice, underscoring the importance of chemical modifications for enhancing pharmacological properties (Werbel et al., 1986).
DNA-Binding Studies and Biological Activities
DNA-binding studies on nitrosubstituted acyl thioureas, including compounds structurally similar to N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide, have revealed their potential anti-cancer properties. These studies provide a basis for understanding the interaction between such compounds and DNA, which is crucial for designing drugs with targeted actions (Tahir et al., 2015).
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22-10-16(19)17-15-8-5-13(18(20)21)9-12(15)2/h3-9H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXNJJFCDWTQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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